molecular formula C19H19N5O B1684373 CH-223191 CAS No. 301326-22-7

CH-223191

Cat. No. B1684373
M. Wt: 333.4 g/mol
InChI Key: LKTNEXPODAWWFM-GHVJWSGMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CH-223191 is a potent and specific aryl hydrocarbon receptor (AhR) antagonist . It was first described as a competitive ligand of the xenobiotic 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) . It inhibits TCDD-mediated nuclear translocation and DNA binding of AhR, and inhibits TCDD-induced luciferase activity with an IC50 of 30nM .


Molecular Structure Analysis

The molecular formula of CH-223191 is C19H19N5O . Its exact mass is 333.16 and its molecular weight is 333.390 . The elemental composition is C, 68.45; H, 5.74; N, 21.01; O, 4.80 .


Chemical Reactions Analysis

CH-223191 is known to inhibit the TCDD-mediated nuclear translocation and DNA binding of AhR, and inhibit TCDD-induced luciferase activity . It’s also known to block the activation of AhR by 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) .


Physical And Chemical Properties Analysis

The molecular weight of CH-223191 is 333.39 and its molecular formula is C19H19N5O . It is soluble in DMSO at a concentration of 30 mg/mL .

Scientific Research Applications

Aryl Hydrocarbon Receptor Antagonism

CH-223191 is identified as a potent inhibitor of the Aryl Hydrocarbon Receptor (AhR), which plays a crucial role in mediating the toxic effects of environmental pollutants like 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD). By blocking the binding of TCDD to AhR, CH-223191 inhibits TCDD-induced AhR-dependent transcription, nuclear translocation, and DNA binding of AhR. This prevents the expression of cytochrome P450 enzymes, target genes of AhR, and mitigates TCDD-elicited liver toxicity and wasting syndrome in mice, suggesting its potential as a preventive agent against TCDD-associated pathology (Kim et al., 2006).

Impact on miRNA Expression in Cancer

Research has demonstrated that CH-223191 can influence microRNA (miRNA) expression patterns in cancer, notably miRNA-223, which has been implicated in the regulation of genes essential for inflammation, cell proliferation, and invasion. miRNA-223's role varies between acting as an oncogene or a tumor suppressor depending on the context, indicating that CH-223191's effects on miRNA expression could have significant implications for cancer therapy and the understanding of tumor biology (Jeffries et al., 2019).

Potential for Radium-223 Imaging Enhancement

Although not directly related to CH-223191's primary applications, the advancements in imaging techniques such as the development of (223)Ra imaging for unsealed radionuclide therapy highlight the growing importance of precise diagnostic tools in enhancing treatment outcomes. Such techniques underscore the need for continued research into compounds like CH-223191 that can modulate cellular mechanisms with implications for both diagnostic imaging and therapeutic intervention (Takahashi et al., 2016).

Safety And Hazards

CH-223191 is classified as Acute toxicity, Oral (Category 4), H302 . It is harmful if swallowed and can cause moderate to severe irritation to the skin and eyes . It should be handled only by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

properties

IUPAC Name

2-methyl-N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O/c1-13-6-4-5-7-17(13)23-22-15-8-9-16(14(2)12-15)21-19(25)18-10-11-20-24(18)3/h4-12H,1-3H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKTNEXPODAWWFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N=NC2=CC(=C(C=C2)NC(=O)C3=CC=NN3C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5058698, DTXSID001045956
Record name CH 223191
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5058698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1‐Methyl‐N‐{2‐methyl‐4‐[(1E)‐2‐(2‐ methylphenyl)diazen‐1‐yl]phenyl}‐1H‐pyrazole‐5‐carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001045956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CH-223191

CAS RN

301326-22-7
Record name CH-223191
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0301326227
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CH 223191
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5058698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CH-223191
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CH-223191
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HYE7315Z4C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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